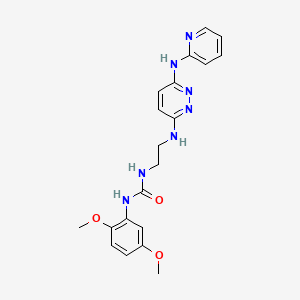

1-(2,5-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Description

1-(2,5-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a synthetic urea derivative featuring a 2,5-dimethoxyphenyl group linked via a urea bridge to a pyridazine scaffold substituted with a pyridin-2-ylamino moiety. While exact molecular data for this compound are unavailable in the provided evidence, its structural analogs and related urea derivatives (e.g., PD173074, PQ401) demonstrate activity against tyrosine kinases and growth factor receptors .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-29-14-6-7-16(30-2)15(13-14)24-20(28)23-12-11-22-18-8-9-19(27-26-18)25-17-5-3-4-10-21-17/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKDDEYFAMLJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 374.4 g/mol. The structure features a dimethoxyphenyl group and a pyridazinyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N6O3 |

| Molecular Weight | 374.4 g/mol |

| Hydrogen Bond Donor | 2 |

| Hydrogen Bond Acceptor | 4 |

| LogP | 4.5 |

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Studies

- In Vitro Studies : A study published in Molecular Pharmacology evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types .

- Animal Models : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to controls, supporting its potential use in inflammatory conditions .

- Mechanistic Insights : Further investigation revealed that the compound modulates key signaling pathways involved in cancer progression, particularly the MAPK and PI3K/Akt pathways, leading to enhanced apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyridazinyl moiety have been explored, revealing that substitutions can enhance potency and selectivity towards specific cancer types.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogen atoms | Increased potency |

| Alteration of methoxy groups | Enhanced solubility |

| Variations in side-chain length | Improved selectivity |

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea

- Molecular Formula : C₂₃H₂₃N₇O₃ (vs. estimated C₂₀H₂₃N₈O₃ for the target compound).

- Key Differences: Substituents: The analog features a 3-methylpyrazole group on the pyridazine ring and a phenyl linker, whereas the target compound uses a pyridin-2-ylamino group and an ethyl linker. Binding Interactions: The pyridin-2-ylamino group in the target compound could facilitate hydrogen bonding with kinase active sites, unlike the nonpolar 3-methylpyrazole in the analog .

PD173074

- Structure: 1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea.

- Activity : Fibroblast growth factor receptor (FGFR) inhibitor.

- Comparison :

- Core Heterocycle : PD173074 uses a pyrido[2,3-d]pyrimidine core, while the target compound employs a pyridazine scaffold. Pyrido-pyrimidines often exhibit stronger π-π stacking in kinase pockets.

- Substituents : The tert-butyl group in PD173074 enhances metabolic stability but reduces solubility compared to the target compound’s 2,5-dimethoxyphenyl group .

Urea-Based Kinase Inhibitors

PQ401

- Structure: 1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea.

- Activity : Insulin-like growth factor 1 receptor (IGF-1R) inhibitor.

- Comparison: Aromatic Systems: PQ401 incorporates a quinoline ring, which enhances planar stacking in hydrophobic kinase pockets, whereas the target compound’s pyridazine may offer distinct hydrogen-bonding interactions.

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- The target compound’s 2,5-dimethoxyphenyl group balances lipophilicity and solubility better than PD173074’s tert-butyl group.

- The ethyl linker may improve bioavailability compared to phenyl or quinoline-based linkers in analogs.

Research Findings and Implications

- Kinase Selectivity : The pyridazine core in the target compound likely confers selectivity for kinases sensitive to smaller heterocycles (e.g., VEGF receptors) compared to bulkier pyrido-pyrimidines in PD173074 .

- Synthetic Feasibility : Urea derivatives like those in are typically synthesized via coupling reactions (e.g., carbodiimide-mediated), suggesting scalable routes for the target compound .

- Toxicity Risks : The absence of strongly electrophilic groups (e.g., chloro in PQ401) may reduce off-target reactivity in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.